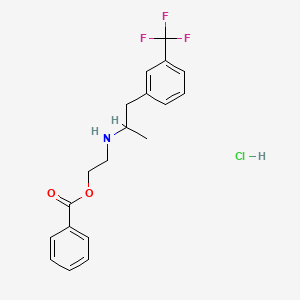

Benfluorex hydrochloride

描述

Benfluorex hydrochloride is an anorectic and hypolipidemic agent that is structurally related to fenfluramine, a substituted amphetamine . It was primarily used to improve glycemic control and decrease insulin resistance in individuals with poorly controlled type-2 diabetes . The compound was marketed under the brand name Mediator and was on the market from 1976 until 2009 . due to its association with severe cardiovascular side effects, including heart valve disease, it was withdrawn from the market .

准备方法

盐酸苯氟雷特的合成涉及多个步骤,从中间体的制备开始。合成路线通常包括以下步骤:

中间体的制备: 合成从 3-(三氟甲基)苯丙-2-胺的制备开始。

最终产物的形成: 然后,将中间体与苯甲酸反应生成苯氟雷特,随后将其转化为其盐酸盐.

工业生产方法涉及优化这些步骤,以确保高产率和纯度。反应条件,例如温度、压力和溶剂选择,经过仔细控制以获得所需的产品。

化学反应分析

Hydrolysis Reactions

The ester functional group in benfluorex hydrochloride is susceptible to hydrolysis under acidic or basic conditions. This reaction cleaves the ester bond, producing benzoic acid and a secondary amine derivative:

Reaction:

| Condition | Products | Notes |

|---|---|---|

| Acidic (HCl) | Benzoic acid, amine-HCl | Dominant pathway in gastric environments |

| Basic (NaOH) | Sodium benzoate, free amine | Requires elevated temperatures |

This hydrolysis is critical in metabolic pathways, where esterases in the liver convert benfluorex into active metabolites .

Thermal Decomposition

When exposed to high temperatures (>200°C), this compound decomposes, releasing toxic gases such as hydrogen chloride (HCl), nitrogen oxides (NOₓ), and carbon monoxide (CO). The decomposition pathway is complex and involves:

| Parameter | Observation | Source |

|---|---|---|

| Decomposition | Exothermic reaction | |

| Hazardous Gases | HCl, CO, NOₓ |

Metabolic Reactions

In vivo, benfluorex undergoes enzymatic transformations:

Key Metabolic Pathways:

-

Ester Hydrolysis : Catalyzed by carboxylesterases, yielding benzoic acid and norbenfluorex (active metabolite) .

-

N-Dealkylation : Oxidative removal of the methyl group from the amine moiety, forming desmethyl-benfluorex .

-

Conjugation : Glucuronidation of hydroxylated metabolites for renal excretion .

Metabolite Activity:

Stability in Solution

This compound is hygroscopic and degrades in aqueous solutions via hydrolysis. Stability data:

| Solvent | pH | Half-Life (25°C) | Degradation Products |

|---|---|---|---|

| Water | 7.4 | 48 hours | Benzoic acid, norbenfluorex |

| Methanol | 5.0 | >30 days | Minimal decomposition |

| Chloroform | – | Stable | N/A |

Solutions should be stored at 4°C under inert conditions to minimize hydrolysis .

Reactivity with Strong Oxidizers

This compound reacts violently with strong oxidizing agents (e.g., KMnO₄, HNO₃), leading to combustion or explosive decomposition.

Observed Reaction:

Photochemical Degradation

Prolonged UV exposure induces radical-mediated breakdown, producing 3-trifluoromethylphenylacetaldehyde and chlorinated byproducts .

科学研究应用

Benfluorex hydrochloride has been used for several clinical applications, primarily related to metabolic disorders. However, due to serious cardiovascular side effects, it has been withdrawn from the market in many countries .

Clinical Applications

- Treatment of Metabolic Disorders this compound was used to treat atherogenic metabolic disorders and impaired carbohydrate metabolism, particularly in obese type-II diabetic patients . It has lipid and glucose-lowering effects .

- Management of Type 2 Diabetes Benfluorex could improve glycemic control and decrease insulin resistance in people with poorly controlled type-2 diabetes . A study showed that benfluorex decreased mean fasting glucose levels and increased insulin sensitivity in obese type 2 diabetic patients .

- Treatment of Hyperlipidemia Benfluorex was also used to treat hyperlipidemia .

Notable Research Findings

- Insulin Sensitivity: Research indicated that benfluorex increases insulin sensitivity in obese type 2 diabetic patients . A study using a double-blind, cross-over design with obese type 2 diabetic patients showed that benfluorex significantly improved glucose uptake compared to a placebo .

- Activation of HNF4α: Alverine and benfluorex can activate the nuclear receptor transcription factor HNF4α . This mechanism may offer new therapeutic avenues for inflammatory bowel disease and diabetes .

Side Effects and Risks

- Cardiovascular Issues: Benfluorex is associated with heart valve disease and pulmonary hypertension, similar to fenfluramine . Cases of pulmonary arterial hypertension (PAH) and valvular heart disease have been reported in patients exposed to benfluorex .

- Pulmonary Arterial Hypertension (PAH): Benfluorex exposure is a potent trigger for PAH . A study identified 85 cases of PH associated with benfluorex exposure .

- Valvular Heart Disease: Benfluorex is associated with unexplained mitral regurgitation .

Case Studies

- Pulmonary Hypertension: One case involved a patient who developed PAH after taking benfluorex for metabolic syndrome. The patient required a lung transplantation due to the severity of the disease .

- Mitral Regurgitation: A case-control study found a strong association between benfluorex use and unexplained mitral regurgitation .

Doping Control

- Prohibited Substance: Due to its potentially performance-enhancing properties, benfluorex was added to the list of prohibited compounds by the World Anti-Doping Agency (WADA) in 2010 .

- Detection Methods: Methods for detecting benfluorex and its metabolites in urine have been developed for doping control purposes .

Withdrawal from the Market

- Risk vs. Benefits: In 2009, the European Medicines Agency recommended the withdrawal of all medicines containing benfluorex because the risks, particularly heart valve disease, outweighed the benefits .

- Legal Consequences: In France, Servier, the company that marketed benfluorex, was fined for deception and manslaughter due to the drug's link to deaths and severe health issues .

作用机制

相似化合物的比较

盐酸苯氟雷特在结构上与芬氟拉明(另一种取代的安非他明)相关。这两种化合物具有相似的食欲抑制和降血脂特性。 发现盐酸苯氟雷特导致心血管副作用的风险更高,导致其从市场上撤回 . 其他类似的化合物包括:

芬氟拉明: 用作食欲抑制剂,但也因心血管风险而被撤回。

右旋芬氟拉明: 一种具有类似作用和风险的相关化合物。

苯丙胺: 另一种用于减肥的取代的安非他明,但具有不同的安全性特征。

盐酸苯氟雷特的独特之处在于它具有改善血糖控制和降低血脂水平的双重作用,这使其在发现其安全问题之前成为一种有价值的治疗剂 .

生物活性

Benfluorex hydrochloride, a compound structurally related to fenfluramine, has been primarily used as an anorectic and hypolipidemic agent. It was marketed under the brand name Mediator and was primarily prescribed for managing overweight in diabetic patients and treating dyslipidemia. However, its clinical use has been significantly impacted by safety concerns, particularly regarding cardiovascular side effects. This article explores the biological activity of benfluorex, focusing on its pharmacological effects, mechanisms of action, clinical efficacy, and associated risks.

- Chemical Formula : C₁₉H₂₁ClF₃NO₂

- Molecular Weight : 387.83 g/mol

- CAS Number : 23642-66-2

- IUPAC Name : 2-({1-[3-(trifluoromethyl)phenyl]propan-2-yl}amino)ethyl benzoate hydrochloride

Benfluorex acts primarily as a serotonin receptor agonist, particularly at the 5-HT_2B receptor. This mechanism is similar to that of fenfluramine, which has been linked to valvular heart disease due to its interaction with serotonin receptors in cardiac tissues. The drug's anorectic effects are attributed to its ability to enhance satiety and reduce appetite through serotonergic pathways .

Pharmacological Effects

- Anorectic Activity : Benfluorex has been shown to effectively reduce body weight in obese patients by suppressing appetite.

- Hypolipidemic Effects : The compound also contributes to lowering lipid levels in the blood, making it beneficial for patients with dyslipidemia.

- Improvement in Insulin Sensitivity : Studies indicate that benfluorex can improve insulin sensitivity and decrease hepatic glucose production, making it a viable option for type 2 diabetes management .

Case Studies and Research Findings

-

Efficacy in Diabetes Management : A study involving type 2 diabetic patients demonstrated that benfluorex significantly reduced HbA1c levels compared to placebo. After 18 weeks of treatment, the mean reduction in HbA1c was approximately −1.01% for the benfluorex group versus a negligible increase in the placebo group (p < 0.001) .

Parameter Benfluorex Group Placebo Group p-value HbA1c Reduction -1.01% +0.01% <0.001 Fasting Plasma Glucose -1.65 mmol/L +0.15 mmol/L <0.001 Weight Change -1.3 kg -0.7 kg <0.01 - Cardiovascular Risks : Despite its efficacy, benfluorex has been associated with serious cardiovascular risks, including valvular heart disease. A case-control study reported that among patients with unexplained mitral regurgitation, a significant association was found with prior benfluorex use (odds ratio 17.1) compared to controls .

Safety Profile and Withdrawal

Due to the serious side effects associated with benfluorex, particularly its potential to cause cardiac valvulopathy similar to fenfluramine, the European Medicines Agency recommended its withdrawal from the market in December 2009 . This decision was based on accumulating evidence linking benfluorex use with adverse cardiovascular events.

属性

IUPAC Name |

2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethyl benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO2.ClH/c1-14(12-15-6-5-9-17(13-15)19(20,21)22)23-10-11-25-18(24)16-7-3-2-4-8-16;/h2-9,13-14,23H,10-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOALSPYZIIXEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)C(F)(F)F)NCCOC(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23602-78-0 (Parent) | |

| Record name | Benfluorex hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023642662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8045854 | |

| Record name | Benfluorex hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23642-66-2, 23602-78-0 | |

| Record name | Benfluorex hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23642-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benfluorex hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023642662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benfluorex hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benfluorex hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]amino]ethyl benzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENFLUOREX HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7O165XZ00 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。